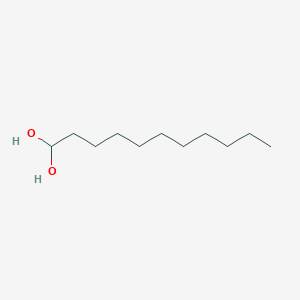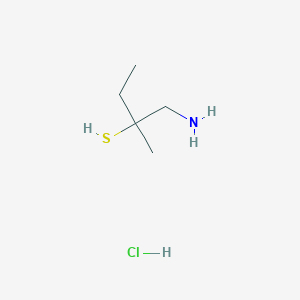
1-Amino-2-methylbutane-2-thiol--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Preparation Methods
The synthesis of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) typically involves the reaction of isobutyraldehyde with ammonia and hydrogen sulfide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. Major products formed from these reactions include disulfides, sulfonic acids, thiols, and amines .
Scientific Research Applications
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) involves its ability to form disulfide bonds and interact with thiol groups in proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and cellular redox states. The compound’s molecular targets include cysteine residues in proteins and enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) can be compared with similar compounds such as:
1-Amino-2-methylpropane-2-thiol: Similar in structure but differs in the position of the amino group.
Dimethylcysteamine hydrochloride: Shares similar reactivity but has different applications in pharmaceuticals and biochemistry.
The uniqueness of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) lies in its specific reactivity and applications in diverse fields, making it a versatile and valuable compound in scientific research and industrial applications .
Properties
CAS No. |
32047-54-4 |
|---|---|
Molecular Formula |
C5H14ClNS |
Molecular Weight |
155.69 g/mol |
IUPAC Name |
1-amino-2-methylbutane-2-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-5(2,7)4-6;/h7H,3-4,6H2,1-2H3;1H |
InChI Key |
KGQVAONFZKSUAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


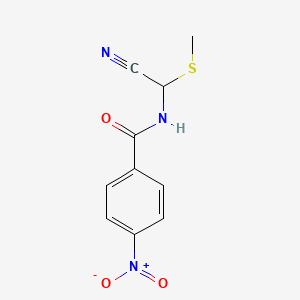
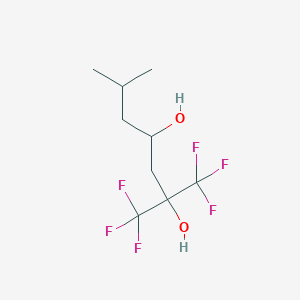
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
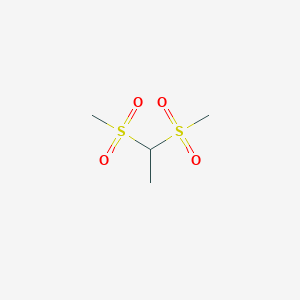

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

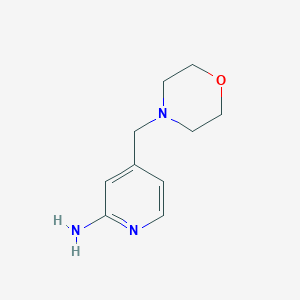
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
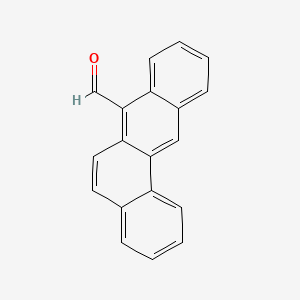
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
